molecular formula C11H16FN B13609786 4-(4-Fluorophenyl)-2-methylbutan-1-amine

4-(4-Fluorophenyl)-2-methylbutan-1-amine

Cat. No.: B13609786
M. Wt: 181.25 g/mol
InChI Key: ZCBSPMWXFLGAOY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methylbutan-1-amine (Molecular Formula: C11H16FN, Molecular Weight: 181.25 g/mol) is a primary amine characterized by a 4-fluorophenyl group attached to a 2-methyl-substituted butan-1-amine backbone . This structure makes it a valuable fluorinated phenylalkylamine building block in scientific research, particularly in medicinal chemistry for the synthesis of more complex molecules . The presence of the fluorine atom is a common strategy in drug design, as it can enhance a compound's binding affinity and selectivity towards biological targets like enzymes and receptors . A key practical advantage for researchers is the availability of a high-yielding, scalable synthesis method that avoids the use of highly toxic reagents such as sodium cyanide. This four-step process, outlined in Patent CN105085278A, achieves an overall yield of approximately 50%, making the compound more accessible for research programs . The compound is offered with exclusive research data and is typically characterized using techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity . This product is intended for research applications in chemistry, biology, and drug discovery and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methylbutan-1-amine

InChI

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3

InChI Key

ZCBSPMWXFLGAOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)CN

Origin of Product

United States

Preparation Methods

Four-Step Synthesis via Substituted Benzyl Chloride and Isobutyronitrile (Patent CN105085278A)

This method provides a high-yielding, four-step synthesis of 2-methyl-1-substituted phenyl-2-propyl amines, applicable to 4-(4-fluorophenyl)-2-methylbutan-1-amine with R = fluorine on the phenyl ring.

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Reaction of substituted benzyl chloride with isobutyronitrile Organic base (e.g., diisopropylamine lithium salt, n-butyllithium), molar ratio 1:1–3, solvent: methanol, ethanol, tetrahydrofuran, or toluene Not specified Molar ratio and base choice critical for yield
2 Conversion of intermediate nitrile to carbamate benzyl ester Catalytic conditions Not specified Intermediate isolation
3 Catalytic hydrogenation or reduction of carbamate Catalyst, room temperature Not specified Selective reduction
4 Cleavage of carbamate to yield amine Catalyst, room temperature, solvent as above Total yield close to 50% (overall for 4 steps) Avoids toxic reagents like sodium cyanide

Advantages:

  • Total yield approximately 50%, significantly higher than prior art (~15%)
  • Avoids use of highly toxic reagents such as sodium cyanide
  • Uses readily available, inexpensive starting materials
  • Simple operation suitable for scale-up and mass production

Comparative Summary of Preparation Methods

Method Key Features Yield Advantages Challenges
Four-step synthesis via substituted benzyl chloride and isobutyronitrile (Patent CN105085278A) Four-step, avoids toxic reagents, uses organic bases and mild solvents ~50% overall High yield, scalable, safer reagents Requires multiple steps and catalyst handling
Reductive amination of 4-fluorobenzaldehyde with branched amine Classical two-step (imine formation + reduction) Variable, moderate to high Simple, widely used, stereochemistry control possible Sensitive to reduction conditions, possible side reactions
Catalytic hydrogenation of halogenated benzaldehyde oximes (US6340773B1) Hydrogenation under inert atmosphere, noble metal catalysts High (up to 96% in related compounds) High purity, efficient Requires specialized catalysts and equipment
Continuous flow chemistry Process intensification, precise control Improved yields and selectivity Scalable, safer, reproducible Requires flow reactor setup

Analytical and Characterization Techniques

After synthesis, the compound is typically characterized by:

  • Nuclear Magnetic Resonance spectroscopy (NMR) to confirm chemical structure and stereochemistry
  • Mass Spectrometry (MS) for molecular weight confirmation
  • Chromatographic methods (HPLC, GC) to assess purity and enantiomeric excess
  • Melting point and optical rotation measurements for physical and stereochemical properties

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-(4-Fluorophenyl)-2-methylbutan-1-amine with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Relevance
This compound Not provided C₁₁H₁₄FN ~181–197 4-fluorophenyl, 2-methyl, primary amine Unknown (hypothetical kinase/MAO-B interactions)
(E)-2-(Fluoromethylene)-4-(4-fluorophenyl)butan-1-amine 119386-96-8 C₁₁H₁₃F₂N 197.22 Fluoromethylene group, conjugated double bond MAO-B inhibitor (e.g., Mofegiline)
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 1156290-70-8 C₁₁H₁₄FN 179.23 Cyclobutane ring, N-methyl substitution Pharmaceutical intermediate
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O 148.20 Ketone group, no amine Laboratory chemical
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives Varies Varies ~300–350 Thiadiazole ring, Schiff base linkage Anticancer activity (IC₅₀: 1.28 μg/mL for MCF7)
Key Observations:
  • Amine vs. Ketone: The absence of an amine in 4-Phenyl-2-butanone reduces hydrogen-bonding capacity, limiting pharmacological utility compared to amine-containing analogs .

Pharmacological Activity

  • MAO-B Inhibition : (E)-2-(Fluoromethylene)-4-(4-fluorophenyl)butan-1-amine (Mofegiline) demonstrates selective MAO-B inhibition due to its fluoromethylene group, which stabilizes interactions with the enzyme’s hydrophobic pocket . The target compound lacks this group, suggesting reduced MAO-B affinity.
  • Kinase Inhibition : Pyridinyl-substituted inhibitors like SB203580 () share the 4-fluorophenyl pharmacophore, critical for p38α MAP kinase binding. The methyl group in this compound may mimic steric effects seen in SB203580’s imidazole ring, though direct activity data are unavailable .
  • Anticancer Potential: Thiadiazole derivatives () with 4-fluorophenyl groups show selective cytotoxicity against breast cancer (MCF7). The target compound’s amine group could enable similar Schiff base formation, a common strategy in prodrug design .

Biological Activity

4-(4-Fluorophenyl)-2-methylbutan-1-amine, commonly referred to as a fluorinated phenylalkylamine, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a fluorinated aromatic ring and an amine functional group, which contribute to its biological activity by influencing interactions with various molecular targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F. Its structure consists of a 4-fluorophenyl group attached to a 2-methylbutan-1-amine backbone. The presence of the fluorine atom enhances hydrophobic interactions, potentially increasing the compound's binding affinity to biological targets.

Property Value
Molecular FormulaC11H14F
Molecular Weight180.23 g/mol
StructureChemical Structure

Research indicates that this compound interacts with specific enzymes and receptors, leading to various biological effects. The compound's ability to form hydrogen bonds and hydrophobic interactions is crucial for its activity against certain targets, such as GSK3 (Glycogen Synthase Kinase 3) and other kinases involved in cell signaling pathways.

Pharmacological Studies

Preliminary studies have demonstrated that this compound exhibits significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays revealed an effective concentration (EC50) of approximately 260 nM against the bloodstream form of the parasite, indicating its potential as an anti-parasitic agent .

Additionally, the compound has been shown to selectively inhibit growth in mammalian cell lines with a selectivity index of approximately 200-fold over normal cells, highlighting its therapeutic potential with reduced toxicity .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-Parasitic Activity : A study focusing on the compound's efficacy against T. brucei found that it not only inhibited enzyme activity but also affected cellular processes crucial for parasite survival. The results indicated a shift in potency between cell-based assays and enzymatic assays, suggesting alternative molecular targets .
  • Cancer Research : Another investigation into related compounds showed that modifications in the structure could enhance anti-tumor activity through mechanisms involving sigma receptors, which are implicated in tumor proliferation . This suggests that fluorinated phenylalkylamines may have broader applications in oncology.
  • GABA-A Receptor Modulation : Research into similar fluorinated compounds has revealed their potential as positive allosteric modulators of GABA-A receptors, which play significant roles in neurological functions. This opens avenues for exploring this compound's effects on neuropharmacology .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)-2-methylbutan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves reductive amination of 4-(4-fluorophenyl)-2-methylbutan-2-one using reducing agents like NaBH₄ or LiAlH₄, as seen in structurally similar fluorinated amines . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions.
  • Catalysts : Acidic conditions (e.g., acetic acid) improve imine formation.
    Yield optimization requires monitoring intermediates via TLC or GC-MS. Impurities often arise from incomplete reduction or halogen retention; recrystallization in ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?

  • ¹H NMR : The methyl group at C2 appears as a triplet (δ 1.2–1.5 ppm), while the amine proton (C1) is broadened (δ 1.8–2.2 ppm). The para-fluorophenyl group shows distinct aromatic coupling (J = 8–9 Hz) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of ortho/meta fluorine substituents .
  • HRMS : Expected [M+H]⁺ = 196.13 (C₁₁H₁₅FN⁺). Isotopic patterns differentiate brominated/chlorinated analogs .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using rat brain homogenates .
  • Enzyme inhibition : Fluorescence-based assays (e.g., monoamine oxidase) with IC₅₀ determination .
  • Cellular toxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenyl and methyl substituents influence the compound’s conformational stability?

Computational studies (DFT, MD simulations) reveal:

  • The 4-fluorophenyl group induces planarity, enhancing π-π stacking with aromatic residues in target proteins.
  • The C2 methyl group introduces steric hindrance, reducing rotational freedom and stabilizing a gauche conformation .
    Experimental validation via X-ray crystallography (if crystalline) or NOESY NMR confirms these predictions .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinity results)?

Common issues and solutions:

Issue Root Cause Resolution
Variability in IC₅₀ valuesDifferences in assay pH or co-solventsStandardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4)
Non-linear dose-response curvesPartial agonist behavior or off-target effectsUse orthogonal assays (e.g., calcium flux for GPCR activity)
Discrepancies in metabolic stabilitySpecies-specific cytochrome P450 isoformsCross-validate in human vs. rodent liver microsomes

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Key modifications and their effects:

  • Lipophilicity : LogP < 3 (calculated via SwissADME) optimizes passive diffusion. Adding polar groups (e.g., -OH) reduces logP but may enhance active transport .
  • Molecular weight : Keep < 400 Da. Truncating the butanamine chain improves BBB permeability in analogs .
  • In vitro BBB models : Use MDCK-MDR1 monolayers to measure Papp (apparent permeability) .

Methodological Guidance

Q. How to mitigate racemization during synthesis of chiral analogs?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during reductive amination .
  • Low-temperature reactions : Conduct steps below -20°C to prevent epimerization .
  • Analytical chiral HPLC : Employ columns like Chiralpak IA-3 with hexane/ethanol gradients for enantiopurity assessment (>98% ee) .

Q. What advanced analytical techniques characterize trace impurities in bulk samples?

  • LC-HRMS/MS : Identifies degradation products (e.g., N-oxides or defluorinated byproducts) with ppm-level accuracy .
  • NMR relaxation experiments : Detects low-level diastereomers or conformers .

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